molecular formula C44H88O4S2Sn B13800315 Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide] CAS No. 68298-42-0

Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide]

Cat. No.: B13800315
CAS No.: 68298-42-0
M. Wt: 864.0 g/mol
InChI Key: WODPTRJNVWRFAD-UHFFFAOYSA-L
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Description

Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide] is an organotin compound known for its unique chemical properties and applications. It is a derivative of dibutyltin, a compound widely used in various industrial and chemical processes. The presence of hexadecanoyloxy and ethylmercaptide groups in its structure imparts specific reactivity and functionality, making it valuable in different scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide] typically involves the reaction of dibutyltin dichloride with 2-hexadecanoyloxyethyl mercaptan under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction scheme can be represented as follows:

Bu2SnCl2+2HSCH2CH2OCOC15H31Bu2Sn(SCH2CH2OCOC15H31)2+2HCl\text{Bu}_2\text{SnCl}_2 + 2 \text{HSCH}_2\text{CH}_2\text{OCOC}_{15}\text{H}_{31} \rightarrow \text{Bu}_2\text{Sn(SCH}_2\text{CH}_2\text{OCOC}_{15}\text{H}_{31})_2 + 2 \text{HCl} Bu2​SnCl2​+2HSCH2​CH2​OCOC15​H31​→Bu2​Sn(SCH2​CH2​OCOC15​H31​)2​+2HCl

Industrial Production Methods

Industrial production of Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide] involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as recrystallization and distillation to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dibutyltin oxide derivatives.

    Reduction: Reduction reactions can convert it back to dibutyltin or other lower oxidation state tin compounds.

    Substitution: The mercaptide groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include dibutyltin oxide, dibutyltin derivatives with different functional groups, and substituted organotin compounds.

Scientific Research Applications

Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide] has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in polymerization reactions and as a stabilizer in PVC production.

    Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its stabilizing properties.

Mechanism of Action

The mechanism of action of Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide] involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit or activate specific pathways, leading to its desired effects. For example, its interaction with thiol groups in enzymes can modulate their activity, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Dibutyltin bis(2-ethylhexanoate)
  • Dibutyltin dilaurate
  • Dioctyltin bis(2-ethylhexyl mercaptoacetate)

Uniqueness

Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide] is unique due to its specific functional groups, which impart distinct reactivity and stability. Compared to similar compounds, it offers improved hydrolytic stability and controlled reactivity, making it suitable for specialized applications in various fields.

Properties

CAS No.

68298-42-0

Molecular Formula

C44H88O4S2Sn

Molecular Weight

864.0 g/mol

IUPAC Name

2-[dibutyl(2-hexadecanoyloxyethylsulfanyl)stannyl]sulfanylethyl hexadecanoate

InChI

InChI=1S/2C18H36O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(19)20-16-17-21;2*1-3-4-2;/h2*21H,2-17H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2

InChI Key

WODPTRJNVWRFAD-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCS[Sn](CCCC)(CCCC)SCCOC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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